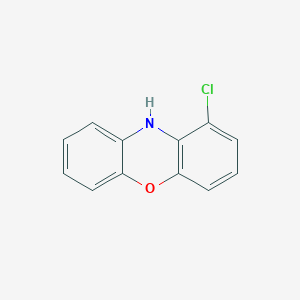

1-chloro-10H-phenoxazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8ClNO |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

1-chloro-10H-phenoxazine |

InChI |

InChI=1S/C12H8ClNO/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H |

InChI Key |

ZFNHVQFLFYDPCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(O2)C=CC=C3Cl |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: The Core Properties and Applications of 1-Chloro-10H-phenoxazine

Executive Summary

1-Chloro-10H-phenoxazine (CAS: 116366-11-1) is a highly specialized tricyclic chemical intermediate that serves as a foundational building block in advanced materials science and biochemical diagnostics. Unlike its unsubstituted parent compound, the strategic placement of a chlorine atom at the 1-position introduces critical steric and electronic effects. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, synthetic methodologies, and field-proven applications of 1-chloro-10H-phenoxazine, specifically focusing on its role in Thermally Activated Delayed Fluorescence (TADF) OLEDs and peroxidase-catalyzed chemifluorescent assays.

Physicochemical & Structural Profiling

The utility of 1-chloro-10H-phenoxazine stems directly from its molecular architecture. The phenoxazine core is a strong, rigid electron donor. The addition of the electronegative chlorine atom at the 1-position induces steric hindrance near the secondary amine (the 10-position), which is critical for controlling the dihedral angle when the molecule is coupled to electron acceptors.

Table 1: Core Quantitative and Structural Properties

| Property | Value |

| Chemical Name | 1-Chloro-10H-phenoxazine |

| CAS Number | 116366-11-1 [1] |

| Molecular Formula | C12H8ClNO |

| Molecular Weight | 217.65 g/mol |

| Structural Class | Halogenated dibenz-1,4-oxazine |

| Electronic Profile | Strong electron donor (D) with tunable redox potential |

| Primary Utility | Scaffold for TADF emitters and chemifluorescent enhancers |

Synthesis Methodology: The Buchwald-Hartwig Approach

The Causality of Catalyst Selection

The primary challenge in synthesizing sterically hindered phenoxazines—or coupling 1-chloro-10H-phenoxazine to acceptor cores—is overcoming the poor nucleophilicity of the diarylamine nitrogen. Traditional Ullmann condensations often require harsh conditions (>150°C) and yield significant dehalogenation byproducts, destroying the critical 1-chloro substitution.

To create a self-validating and high-yield system, palladium-catalyzed Buchwald-Hartwig amination is the standard [4]. The use of a bulky, electron-rich phosphine ligand (such as XPhos or P(t-Bu)3) accelerates the reductive elimination step. This effectively outcompetes unwanted side reactions, such as the premature oxidative addition of the palladium catalyst into the sensitive C-Cl bond, ensuring structural integrity.

Step-by-Step Cross-Coupling Protocol

-

Inert Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the halogenated acceptor precursor, 1-chloro-10H-phenoxazine (or its precursors), Pd2(dba)3 (catalyst), XPhos (ligand), and sodium tert-butoxide (base). Logic: Moisture and oxygen rapidly deactivate the Pd(0) active species.

-

Solvent Addition: Add anhydrous, degassed toluene to the flask. Logic: Non-polar solvents ensure optimal solubility of the organic precursors while suppressing side reactions typical of polar protic solvents.

-

Reaction Execution: Seal the flask, remove it from the glovebox, and heat the mixture to 90–110°C under continuous magnetic stirring for 12–24 hours. Logic: Elevated temperatures provide the activation energy required for the sterically hindered oxidative addition step.

-

Quenching & Extraction: Cool the reaction to room temperature and quench with deionized water to neutralize the strong base. Extract the aqueous layer with dichloromethane (DCM). Logic: Quenching prevents base-catalyzed degradation of the newly formed C-N bond during workup.

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure functionalized phenoxazine.

Optoelectronic Applications: TADF OLED Emitters

In the development of highly efficient OLEDs, 1-chloro-10H-phenoxazine derivatives are utilized as powerful electron donors (D) in Donor-Acceptor-Donor (D-A-D) architectures [4].

Mechanistic Insight: The 1-chloro substitution introduces steric bulk that forces the phenoxazine core into a rigid, highly orthogonal "butterfly" conformation when coupled to an electron acceptor (e.g., pyridazine). This orthogonality restricts π -conjugation between the donor and acceptor, effectively localizing the Highest Occupied Molecular Orbital (HOMO) on the phenoxazine and the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor. This strict spatial separation is the fundamental driver for minimizing the singlet-triplet energy splitting ( ΔEST ), thereby facilitating efficient reverse intersystem crossing (RISC) and enabling delayed fluorescence.

Fig 1: TADF mechanism enabled by phenoxazine donor-acceptor spatial separation.

Biochemical Applications: Enhanced Peroxidase Assays

Beyond optoelectronics, 1-chloro-10H-phenoxazine is a vital precursor for synthesizing N-alkyl sulfonated derivatives (e.g., 1-chlorophenoxazine-10-yl-propylsulfonate). These derivatives act as potent chemical enhancers in chemifluorescent and chemiluminescent assays [2, 3].

Mechanistic Insight: In peroxidase-coupled assays, resorufin derivatives like 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) react with hydrogen peroxide ( H2O2 ) to produce highly fluorescent resorufin. However, the quantum yield is often limited by the stability of the radical intermediates. The introduction of a 1-chlorophenoxazine enhancer acts as an electron-transfer mediator. The electron-withdrawing nature of the chlorine atom at the 1-position fine-tunes the redox potential of the phenoxazine core, allowing it to rapidly cycle between oxidation states. This stabilizes the radical intermediates of the primary substrate, significantly accelerating the turnover rate of horseradish peroxidase (HRP) and amplifying the final fluorescent signal by orders of magnitude.

Fig 2: Peroxidase-catalyzed chemifluorescent pathway enhanced by 1-chlorophenoxazine.

References

- Google Patents. "US8192948B1 - Chemifluorescent substrate for peroxide and peroxidase detection." Google Patents.

- Google Patents. "US5171668A - Method of the chemiluminescence assay of the activity of peroxidase." Google Patents.

-

National Institutes of Health (NIH). "Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence." PubMed Central (PMC). URL:[Link]

A Technical Guide to the Historical Development of Phenoxazine-Based Compounds

Abstract

The phenoxazine scaffold, a seemingly simple tricyclic heterocycle, has charted a remarkable journey through chemical history. First identified in the late 19th century, its story begins in the vibrant world of synthetic dyes before a pivotal discovery unveiled its profound biological activity, launching it into the forefront of medicinal chemistry.[1] Today, its unique photophysical and electronic properties have established a new frontier in materials science. This guide provides an in-depth, technical exploration of the historical development of phenoxazine-based compounds, tracing their evolution from colorful curiosities to life-saving therapeutics and cutting-edge electronic components. We will examine the key synthetic milestones, the causal relationships behind structural modifications, and the experimental workflows that unlocked the vast potential of this versatile molecular architecture.

Chapter 1: The Dawn of a Chromophore: Discovery and Early Synthetic Dyes

The history of phenoxazine begins in 1887, when Bernthsen first synthesized the core structure through the thermal condensation of o-aminophenol and catechol.[2] This discovery laid the groundwork for a new class of heterocyclic compounds. However, the initial decades of phenoxazine chemistry were largely dominated by their application as dyes.[1] The extended π-system of the phenoxazine core proved to be an excellent chromophore, leading to the development of a range of colorful compounds.

Phenoxazine dyes were once widely used for coloring fabrics, particularly silk, though their use declined due to poor lightfastness.[3] A notable resurgence occurred with the advent of acrylic fibers, on which these dyes exhibit significantly better durability.[3]

Key Early Dyes and Their Synthesis

Among the most significant early phenoxazine derivatives were the benzo[a]phenoxazines, a class that includes the iconic Nile Blue .[4] These dyes were synthesized through the acid-catalyzed condensation of a nitrosophenol with an aminonaphthalene derivative.

Experimental Protocol: Synthesis of a Nile Blue Analogue

This protocol describes a representative synthesis for a benzo[a]phenoxazinium chloride, analogous to the classic preparations of Nile Blue.

Step 1: Nitrosation of a Phenol Derivative

-

Dissolve 3-(ethylamino)-4-methylphenol in an appropriate solvent.

-

Add sodium nitrite in the presence of hydrochloric acid to generate the 5-(ethylamino)-4-methyl-2-nitrosophenol hydrochloride intermediate.[4] The nitrosation reaction is critical for activating the phenol ring for subsequent condensation.

Step 2: Condensation to Form the Phenoxazine Core

-

The nitrosophenol hydrochloride intermediate is then condensed with an aminonaphthalene derivative (e.g., N1-(naphthalen-1-yl)propane-1,3-diamine).[4]

-

This reaction, typically carried out in an acidic medium, proceeds via an electrophilic aromatic substitution mechanism, leading to the cyclization and formation of the benzo[a]phenoxazine ring system.

-

The resulting product is a brightly colored solid, which can be purified by recrystallization.

The development of these synthetic routes, while initially aimed at the textile industry, inadvertently created a library of compounds whose biological properties would later prove to be of immense importance.

Caption: General workflow for the synthesis of a Nile Blue analogue.

Chapter 2: The Biological Turn - Phenoxazines in Medicinal Chemistry

For nearly six decades, the chemistry of phenoxazines remained largely unexplored beyond their use as dyes. A paradigm shift occurred with the discovery of naturally occurring phenoxazines with potent biological activity, which sparked a renewed and intense interest in this class of compounds.[1] This marked the beginning of the journey of phenoxazines into the realm of medicinal chemistry, where they have since demonstrated a vast array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[5][6][7]

The Actinomycin D Paradigm

The most significant early discovery in this area was that of the actinomycins, a family of chromopeptide antibiotics isolated from Streptomyces bacteria.[8] The most famous member of this family, Actinomycin D (also known as Dactinomycin), was found to possess powerful anticancer properties and has been used in clinical practice since 1954.[9]

The core of Actinomycin D is a 2-aminophenoxazin-3-one chromophore, which is attached to two cyclic peptide chains.[10] It is this unique structure that dictates its primary mechanism of action.

Mechanism of Action: DNA Intercalation

The primary anticancer effect of Actinomycin D is due to its ability to interfere with DNA function.[8][9] The planar phenoxazone ring of the molecule intercalates, or inserts itself, into the minor groove of the DNA double helix, specifically at GpC (guanine-cytosine) sequences.[9] This physical blockage disrupts the DNA structure and inhibits the action of RNA polymerase, the enzyme responsible for transcribing DNA into RNA.[8] By halting transcription, Actinomycin D prevents the synthesis of proteins necessary for cell growth and proliferation, leading to cell death.[8][9] This effect is particularly potent against rapidly dividing cancer cells.[8]

Caption: Mechanism of action for Actinomycin D via DNA intercalation.

Synthetic Phenoxazines as Anticancer Agents

The success of Actinomycin D spurred the development of synthetic phenoxazine derivatives as potential anticancer agents.[11] Researchers have systematically modified the phenoxazine core to enhance its efficacy and selectivity. For example, novel benzo[a]phenoxazine derivatives have been synthesized and shown to be selective for cancer cells, inducing cell death by targeting lysosomes and causing lysosomal membrane permeabilization.[11][12] Other studies have focused on developing phenoxazine derivatives that can stabilize G-quadruplexes (G4), which are non-canonical DNA structures often found in the promoter regions of oncogenes.[13][14] By stabilizing these structures, the transcription of cancer-promoting genes can be inhibited.[15]

| Derivative Class | Target/Mechanism | Therapeutic Potential |

| Benzo[a]phenoxazines | Lysosomal Membrane Permeabilization | Selective therapy for colorectal and breast cancer[11][12] |

| G4-targeting Phenoxazines | Stabilization of G-quadruplex DNA | Inhibition of oncogene expression (e.g., c-Myc)[13][15] |

| N-substituted Phenoxazines | Induction of Apoptosis | Broad-spectrum anticancer activity[16][17] |

Chapter 3: The Modern Era - Advanced Materials and Probes

The same electronic properties that make phenoxazines colorful also make them highly valuable in modern materials science. Their ability to participate in intramolecular charge transfer (ICT) and their robust electrochemical stability have led to their use in a variety of cutting-edge applications.[18][19]

Fluorescent Probes and Sensors

Phenoxazine derivatives, particularly those based on the Nile Red and Nile Blue scaffolds, are renowned for their environmentally sensitive fluorescence.[20][21] Their emission spectra can shift dramatically based on the polarity of their local environment, making them excellent probes for studying biological systems.[20] This property has been harnessed to create sensors for a wide range of analytes and biological events.

For instance, phenoxazine-based "turn-on" near-infrared (NIR) fluorescent probes have been designed for the selective detection of copper (II) ions in living cells.[22] Others have been developed to detect hydrogen sulfide, another important biological signaling molecule.[23] The general design principle for these probes involves attaching a recognition site to the phenoxazine fluorophore. In the "off" state, the fluorescence is quenched. Upon binding to the target analyte, a chemical reaction or conformational change occurs, releasing the fluorophore and turning the fluorescence "on".

Caption: Workflow for developing a phenoxazine-based fluorescent sensor.

Organic Electronics

The strong electron-donating nature of the phenoxazine core makes it an ideal building block for materials used in organic electronics.[18] Phenoxazine-based donor-acceptor molecules have been successfully used to create highly efficient organic light-emitting diodes (OLEDs).[18][24] In these materials, the phenoxazine unit serves as the electron donor, and it is chemically linked to an electron-accepting unit. This architecture facilitates efficient charge injection, transport, and recombination, leading to bright and efficient light emission.[18] Furthermore, polymers incorporating phenoxazine have been developed with improved electrochemical stability for potential use in a variety of electronic devices.[19][25]

Conclusion

The historical trajectory of phenoxazine chemistry is a compelling narrative of scientific discovery and adaptation. From its origins as a synthetic dye, the phenoxazine scaffold has been repurposed and refined, first becoming a cornerstone in the development of anticancer drugs and more recently emerging as a high-performance component in advanced materials. Its journey from the dye vat to the laser lab and the oncology clinic underscores the immense and often unforeseen potential hidden within a single molecular framework. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the next chapter in the history of phenoxazines promises to be just as revolutionary as the last.

References

-

Katsamakas, S., Zografos, A. L., & Sarli, V. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current Medicinal Chemistry, 23(26), 2972–2999. Available from: [Link]

-

Katsamakas, S., Zografos, A. L., & Sarli, V. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. PubMed. Available from: [Link]

-

Phenoxazine: Properties, Applications, and Synthesis of a Versatile Heterocyclic Compound. (n.d.). Fengchen Group. Available from: [Link]

-

Shukla, S., Dwivedi, J., Yaduvanshi, N., & Jain, S. (2021). Medicinal and Biological Significance of Phenoxazine Derivatives. Mini Reviews in Medicinal Chemistry, 21(12), 1541–1555. Available from: [Link]

-

Preto, A., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. MDPI. Available from: [Link]

-

Gattabu, S., et al. (2022). Anticancer Activity of G4-targeting phenoxazine derivatives in vitro. PubMed. Available from: [Link]

-

What is the mechanism of Dactinomycin? (2024). Patsnap Synapse. Available from: [Link]

-

[Actinomycin D and its mechanisms of action]. (n.d.). Semantic Scholar. Available from: [Link]

-

Shukla, S., et al. (2021). Medicinal and Biological Significance of Phenoxazine Derivatives. Request PDF. Available from: [Link]

-

Pharmacological Activities of Aminophenoxazinones. (2021). PMC. Available from: [Link]

-

Jenekhe, S. A., et al. (2005). Phenoxazine-Based Emissive Donor−Acceptor Materials for Efficient Organic Light-Emitting Diodes. ACS Publications. Available from: [Link]

-

Shukla, S., et al. (2021). Medicinal and Biological Significance of Phenoxazine Derivatives. Ingenta Connect. Available from: [Link]

-

Dactinomycin. (n.d.). PharmaCompass.com. Available from: [Link]

-

Katsamakas, S., et al. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Bentham Science. Available from: [Link]

-

Phenoxazine. (n.d.). Wikipedia. Available from: [Link]

-

Koba, M., & Konopa, J. (2005). [Actinomycin D and its mechanisms of action]. Postepy higieny i medycyny doswiadczalnej (Online), 59, 290–298. Available from: [Link]

-

Seenisamy, J., et al. (2009). Novel molecular mechanism for actinomycin D activity as an oncogenic promoter G-quadruplex binder. PubMed. Available from: [Link]

-

Katsamakas, S., et al. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. ResearchGate. Available from: [Link]

-

Armitage, S. R., et al. (2013). Nile Blue-Based Nanosized pH Sensors for Simultaneous Far-Red and Near-Infrared Live Bioimaging. ACS Publications. Available from: [Link]

-

Wang, Y., et al. (2020). Phenoxazine-based Near-infrared Fluorescent Probes for the Specific Detection of Copper (II) Ions in Living Cells. PubMed. Available from: [Link]

-

Preto, A., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. ResearchGate. Available from: [Link]

-

Okudela, K., et al. (2010). Anticancer effects of phenoxazine derivatives combined with tumor necrosis factor-related apoptosis-inducing ligand on pancreatic cancer cell lines, KLM-1 and MIA-PaCa-2. ResearchGate. Available from: [Link]

-

Benzophenoxazine-based fluorescent dyes for labeling biomolecules. (2006). ScienceDirect. Available from: [Link]

-

Phenoxazine. (n.d.). Grok. Available from: [Link]

-

Phenoxazine. (n.d.). Britannica. Available from: [Link]

-

Sadhu, C., & Mitra, A. K. (2022). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. SciSpace. Available from: [Link]

-

Oni, T. T., et al. (2021). Recent Development in Applications of Synthetic Phenoxazines and Their Related Congeners: A Mini‐Review. ResearchGate. Available from: [Link]

-

Sadhu, C., & Mitra, A. K. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. ResearchGate. Available from: [Link]

-

Géci, I., et al. (2019). Phenoxazine-based scaffold for designing G4-interacting agents. RSC Publishing. Available from: [Link]

-

Phenoxazine-containing polyaniline derivatives with improved electrochemical stability and processability. (n.d.). chemrxiv.org. Available from: [Link]

-

Thomas, J., et al. (2006). Synthesis of Thiol-Reactive, Long-Wavelength Fluorescent Phenoxazine Derivatives for Biosensor Applications. ACS Publications. Available from: [Link]

-

Phenoxazine and phenothiazine embedded Multi-Resonance emitters for highly efficient Pure-Red OLEDs with improved color purity. (2023). R Discovery. Available from: [Link]

-

Phenoxazine-based covalent organic frameworks as a turn-off fluorescent probe for trace water detection in organic solvents. (2025). RSC Publishing. Available from: [Link]

-

Synthesis of phenoxazine dye 8 and its silicon analogue 10 through... (n.d.). ResearchGate. Available from: [Link]

-

Evaluation of Fluorescent Staining Capacity of Two New Nile Blue Analogues. (2020). MDPI. Available from: [Link]

-

Yin, W., et al. (2022). A benzophenoxazine-based NIR fluorescent probe for the detection of hydrogen sulfide and imaging in living cells. RSC Publishing. Available from: [Link]

-

Ozkan, S. Z., et al. (2015). (PDF) Phenoxazine polymers: Synthesis and structure. ResearchGate. Available from: [Link]

-

Nile blue. (n.d.). Wikipedia. Available from: [Link]

- A kind of Nile blue fluorescent dye, its preparation method and application. (n.d.). Google Patents.

-

I made NileBlue! LITERALLY! (2022). YouTube. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Phenoxazine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicin...: Ingenta Connect [ingentaconnect.com]

- 8. What is the mechanism of Dactinomycin? [synapse.patsnap.com]

- 9. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Actinomycin D | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer activity of G4-targeting phenoxazine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenoxazine-based scaffold for designing G4-interacting agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Novel molecular mechanism for actinomycin D activity as an oncogenic promoter G-quadruplex binder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. par.nsf.gov [par.nsf.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Nile blue - Wikipedia [en.wikipedia.org]

- 22. Phenoxazine-based Near-infrared Fluorescent Probes for the Specific Detection of Copper (II) Ions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A benzophenoxazine-based NIR fluorescent probe for the detection of hydrogen sulfide and imaging in living cells - Analyst (RSC Publishing) [pubs.rsc.org]

- 24. discovery.researcher.life [discovery.researcher.life]

- 25. researchgate.net [researchgate.net]

The Phenoxazine Scaffold: A Versatile Core for Transformative Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenoxazine scaffold, a tricyclic heterocyclic system, has emerged from its historical roots in dye chemistry to become a privileged structure in modern scientific research.[1][2] Its unique electronic properties, rigid yet subtly flexible geometry, and amenability to synthetic modification have propelled its application across diverse fields, from oncology and neuroscience to advanced materials science. This guide provides a comprehensive overview of the key research applications of the phenoxazine core, offering mechanistic insights, practical experimental protocols, and a forward-looking perspective for scientists and drug developers.

The Phenoxazine Core: Structure and Intrinsic Properties

The fundamental phenoxazine structure consists of an oxazine ring fused to two benzene rings.[1] This arrangement creates a planar, electron-rich system that is the foundation of its utility. The nitrogen and oxygen heteroatoms within the central ring influence the molecule's electronic distribution, making it a strong electron donor.[3] This inherent property is crucial for its applications in organic electronics and as a photoredox catalyst.[4][5]

The synthesis of the phenoxazine scaffold can be achieved through various methods, with the classical approach being the thermal condensation of an o-aminophenol with a catechol derivative, first reported by Bernthsen in 1887.[2][6] Modern synthetic strategies have expanded to include transition-metal-catalyzed cross-coupling reactions and other methodologies that allow for precise control over substitution patterns, enabling the fine-tuning of the scaffold's properties for specific applications.[7][8]

Phenoxazine Derivatives in Oncology: A Multi-pronged Attack on Cancer

Phenoxazine and its derivatives, particularly the extended benzo[a]phenoxazine family, have demonstrated significant potential as anticancer agents.[9] Their mechanisms of action are multifaceted, often targeting several key cellular processes simultaneously, which can be advantageous in overcoming drug resistance.

Induction of Lysosomal Dysfunction and Apoptosis

A promising strategy employed by certain benzo[a]phenoxazine compounds is the induction of lysosomal membrane permeabilization (LMP) in cancer cells.[10] These compounds have been shown to selectively accumulate in the lysosomes of cancer cells, leading to an increase in intracellular pH and reactive oxygen species (ROS) accumulation.[10] This disruption of the lysosomal membrane triggers a cascade of events culminating in apoptotic cell death.[10][11] This targeted approach offers a degree of selectivity for cancer cells over non-neoplastic cells.[10]

Inhibition of Key Signaling Pathways

Phenoxazine derivatives have also been identified as potent inhibitors of critical cell survival pathways that are often dysregulated in cancer. For example, certain hydrophobic phenoxazines have been shown to shut down the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[12] By inhibiting the phosphorylation of Akt and downstream effectors like p70S6 kinase, these compounds effectively halt the pro-survival signals that drive tumorigenesis, leading to massive apoptosis in cancer cells such as rhabdomyosarcoma.[12]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by phenoxazine derivatives.

G-Quadruplex Stabilization

The phenoxazine scaffold is also a promising framework for the development of ligands that target and stabilize G-quadruplex (G4) structures in nucleic acids.[13][14] These non-canonical secondary structures are found in telomeres and promoter regions of oncogenes. Stabilization of G4 structures by small molecules can inhibit telomerase activity and downregulate the expression of cancer-promoting genes, representing another avenue for anticancer therapy.[13]

Quantitative Efficacy of Phenoxazine Derivatives

The anticancer activity of phenoxazine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for selected benzo[a]phenoxazine compounds against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| BaP1 | RKO | Colorectal | 1.4 | [15][16] |

| BaP1 | HCT116 | Colorectal | 1.9 | [15] |

| BaP1 | SW480 | Colorectal | 5.6 | [15] |

| C9 | RKO | Colorectal | ~1.0 | [10][17] |

| A36 | RKO | Colorectal | ~0.5 | [10][17] |

| A42 | RKO | Colorectal | ~1.0 | [10][17] |

| C9 | MCF7 | Breast | ~2.5 | [10][17] |

| A36 | MCF7 | Breast | ~1.0 | [10][17] |

| A42 | MCF7 | Breast | ~2.5 | [10][17] |

Experimental Protocol: MTT Assay for Cell Viability

A standard method to assess the cytotoxic effects of phenoxazine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the phenoxazine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.

Phenoxazine-Based Fluorescent Probes for Bioimaging

The inherent fluorescence of the phenoxazine core makes it an excellent scaffold for the development of fluorescent probes for biological imaging.[18] Derivatives such as Nile Red and Nile Blue are well-known examples.[1] By modifying the phenoxazine structure with specific recognition moieties, researchers can create probes that are highly selective for particular ions, molecules, or cellular organelles.[19][20]

Design and Application

Phenoxazine-based probes are often designed as "turn-on" or ratiometric sensors.[19][21] In a "turn-on" probe, the fluorescence is initially quenched and is restored upon binding to the target analyte. Ratiometric probes exhibit a shift in their emission wavelength upon analyte binding, allowing for more accurate quantification by measuring the ratio of fluorescence intensities at two different wavelengths. These probes have been successfully developed for the detection of metal ions like Cu²⁺ and Cd²⁺, as well as anions like CN⁻.[19][20] Furthermore, by incorporating targeting groups, phenoxazine-based dyes have been engineered to specifically stain organelles such as mitochondria and the Golgi apparatus.[22]

Caption: General workflow for live-cell imaging with a phenoxazine probe.

Photophysical Properties of Selected Probes

The performance of a fluorescent probe is defined by its photophysical properties. The table below lists these properties for some representative phenoxazine-based probes.

| Probe | Target | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |

| PZ-N | Cu²⁺ | ~650 | ~700 (NIR) | N/A | [19] |

| Cationic Phenoxazine A | DNA | 500 | 612 | 0.051 (in ethanol) | [2] |

| Benzophenoxazine 3 | Mitochondria | N/A | 640-667 | 0.17-0.33 | [22] |

| Benzophenoxazine 4 | Golgi | N/A | 640-667 | 0.17-0.33 | [22] |

General Protocol for Live-Cell Imaging

Objective: To visualize a specific target within live cells using a phenoxazine-based fluorescent probe.

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips.

-

Phenoxazine-based fluorescent probe stock solution (e.g., 1 mM in DMSO).

-

Appropriate cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope with appropriate filter sets.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging substrate.

-

Probe Loading: Dilute the phenoxazine probe stock solution to the final working concentration (typically 1-10 µM) in pre-warmed cell culture medium.

-

Staining: Remove the existing medium from the cells and replace it with the probe-containing medium. Incubate the cells for the recommended time (e.g., 15-30 minutes) at 37°C.

-

Washing (if necessary): For some probes, it may be necessary to wash the cells with pre-warmed PBS or fresh medium to remove excess, unbound probe and reduce background fluorescence. However, some modern phenoxazine probes are designed for "wash-free" imaging.[23]

-

Imaging: Mount the dish or coverslip on the stage of a fluorescence microscope. Excite the sample at the appropriate wavelength and capture the emission using the correct filter set.

-

Image Analysis: Analyze the captured images to determine the localization and, if applicable, the relative concentration of the target analyte.

Targeting Neurodegenerative Diseases

The phenoxazine scaffold is also gaining attention in the field of neurodegenerative diseases, such as Alzheimer's disease (AD).[24] The strategy here involves designing phenoxazine derivatives that can inhibit enzymes implicated in the pathology of these conditions.

Inhibition of HDAC, GSK3, and CDK

Class II histone deacetylases (HDACs), glycogen synthase kinase 3 (GSK3), and cyclin-dependent kinases (CDKs) are all considered potential therapeutic targets in neurodegeneration.[24] For instance, HDAC6 inhibition has been linked to enhanced tau protein acetylation, which can suppress the formation of neurofibrillary tangles, a hallmark of AD.[24] Certain C-4 substituted phenoxazine-bearing hydroxamic acids have been shown to be potent class II HDAC inhibitors, with one compound, 7d, exhibiting an IC50 in the nanomolar range and protecting neuronal cells from oxidative stress-induced damage.[24]

Caption: Phenoxazine derivatives as inhibitors of key enzymes in neurodegeneration.

Emerging Applications: From Photodynamic Therapy to Organic Electronics

The versatility of the phenoxazine scaffold continues to open up new avenues of research.

Photodynamic Therapy (PDT)

In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors.[25] Upon irradiation with light of a specific wavelength, the photosensitizer generates cytotoxic reactive oxygen species (ROS), leading to localized cell death.[25] Phenoxazine derivatives, including some Nile Blue analogues, have been investigated as photosensitizers due to their ability to absorb light in the red or near-infrared region (which allows for deeper tissue penetration) and efficiently generate singlet oxygen.[18][26][27]

Caption: Mechanism of photodynamic therapy using a phenoxazine photosensitizer.

Organic Electronics

The strong electron-donating nature and high charge carrier mobilities of phenoxazine derivatives make them excellent candidates for use in organic electronics.[4] They have been successfully incorporated as building blocks in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs).[3][28] In these applications, the phenoxazine moiety often serves as a hole-transporting material or as part of a donor-acceptor system to facilitate charge separation and transport.[3][4]

Conclusion

The phenoxazine scaffold represents a remarkably versatile platform for scientific innovation. Its journey from a simple dye component to a key player in the development of anticancer drugs, advanced bioimaging tools, potential neurotherapeutics, and high-performance organic materials is a testament to its rich chemistry and favorable electronic properties. For researchers and drug development professionals, the phenoxazine core offers a wealth of opportunities for creating novel molecules with tailored functions. As synthetic methodologies become more sophisticated and our understanding of its structure-property relationships deepens, the full potential of the phenoxazine scaffold is yet to be realized, promising exciting discoveries in the years to come.

References

Sources

- 1. Phenoxazine - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Anticancer activity of G4-targeting phenoxazine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenoxazine-based scaffold for designing G4-interacting agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. sciforum.net [sciforum.net]

- 18. chemimpex.com [chemimpex.com]

- 19. Phenoxazine-based Near-infrared Fluorescent Probes for the Specific Detection of Copper (II) Ions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A phenazine-imidazole based ratiometric fluorescent probe for Cd2+ ions and its application in in vivo imaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. Intracellular imaging of organelles with new water-soluble benzophenoxazine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Evaluation of New Potential Benzo[a]phenoxazinium Photosensitizers for Anticancer Photodynamic Therapy | MDPI [mdpi.com]

- 26. Photosensitization, uptake, and retention of phenoxazine Nile blue derivatives in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Phenazines and Photoactive Formulations: Promising Photodrugs for Photodynamic Therapy | IntechOpen [intechopen.com]

- 28. pubs.acs.org [pubs.acs.org]

1-Chloro-10H-phenoxazine: A Bifunctional Heterocyclic Scaffold in Advanced Synthesis

Executive Summary

1-Chloro-10H-phenoxazine (CAS: 116366-11-1) is a highly versatile, bifunctional tricyclic heterocycle that has transitioned from a niche dye intermediate to a privileged building block in modern synthetic chemistry. Characterized by an electron-rich core and a strategically positioned halogen, this scaffold offers orthogonal reactivity at the N10 amine and the C1 carbon. This whitepaper provides an in-depth technical analysis of 1-chloro-10H-phenoxazine, detailing the causality behind synthetic methodologies, self-validating experimental protocols, and its cutting-edge applications in optoelectronics and drug discovery.

Structural and Electronic Profile

The phenoxazine core is inherently electron-rich due to the positive mesomeric (+M) effects of the bridging nitrogen and oxygen heteroatoms. However, the introduction of a chlorine atom at the 1-position fundamentally alters the molecule's physicochemical behavior:

-

Electronic Modulation: The C1-chlorine exerts a localized inductive (-I) electron-withdrawing effect. This slightly reduces the nucleophilicity of the adjacent N10 amine compared to an unsubstituted phenoxazine, necessitating highly active catalytic systems for N-functionalization.

-

Steric Constraint: The proximity of the bulky chlorine atom to the N10 position creates significant steric hindrance. In materials science, this steric bulk is highly advantageous; it forces an orthogonal conformation between the phenoxazine donor and any attached acceptor moiety. This structural twist minimizes the singlet-triplet energy gap ( ΔEST ), a critical requirement for efficient reverse intersystem crossing (RISC) in Thermally Activated Delayed Fluorescence (TADF) emitters[1].

Synthetic Strategies & Causality in Reaction Design

The bifunctional nature of 1-chloro-10H-phenoxazine allows for divergent synthetic pathways. Chemists can selectively functionalize the N10 position via amination, followed by late-stage C-C cross-coupling at the C1 position.

Divergent synthetic pathways of 1-chloro-10H-phenoxazine.

N-Arylation: Buchwald-Hartwig vs. Ullmann Coupling

Historically, the N-arylation of phenoxazines was achieved via copper-catalyzed Ullmann coupling. However, Ullmann conditions often require harsh temperatures (>160 °C) and prolonged reaction times (up to 48 hours). Because the phenoxazine core is highly susceptible to rapid photodegradation and oxidative decomposition, these harsh conditions frequently result in poor yields and complex purification processes[2].

The Causality for Buchwald-Hartwig: As a modern standard, the palladium-catalyzed Buchwald-Hartwig amination is vastly superior for this scaffold. By utilizing a palladium source (e.g., Pd₂(dba)₃) paired with sterically demanding, electron-rich phosphine ligands (such as t-BuXPhos), the reaction proceeds under much milder conditions (80–100 °C)[2]. The bulky ligand is the critical variable here: it accelerates the rate-limiting reductive elimination step, which is otherwise sluggish when coupling sterically hindered secondary amines like 1-chloro-10H-phenoxazine.

C-1 Functionalization

The C-Cl bond serves as a robust handle for late-stage Suzuki-Miyaura or Stille cross-couplings. Because the C-Cl bond is significantly less reactive toward oxidative addition than C-Br or C-I bonds, selective N-arylation can be performed first using a bromoaryl electrophile. The C1-chlorine remains intact, allowing for subsequent orthogonal functionalization to fine-tune the molecule's photophysical or pharmacological properties.

Step-by-Step Experimental Protocol: Pd-Catalyzed N-Arylation

The following protocol outlines the self-validating synthesis of a donor-acceptor intermediate by coupling 1-chloro-10H-phenoxazine with a brominated aryl acceptor.

Mechanistic Rationale: t-BuXPhos is selected because its bulky tert-butyl groups prevent the formation of unreactive bis-ligated palladium complexes, ensuring a highly active mono-ligated Pd(0) species. Sodium tert-butoxide (NaOtBu) acts as a strong base to efficiently deprotonate the amine post-oxidative addition.

Pd-catalyzed Buchwald-Hartwig amination catalytic cycle.

Protocol Steps:

-

Preparation (Glovebox Required): To prevent oxygen-mediated quenching of the Pd catalyst and oxidation of the phenoxazine core, work within a nitrogen-filled glovebox. Charge an oven-dried Schlenk tube with 1-chloro-10H-phenoxazine (1.0 equiv), the aryl bromide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), t-BuXPhos (0.04 equiv), and NaOtBu (1.5 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.1 M concentration relative to the phenoxazine. Toluene is strictly selected for its non-coordinating nature and appropriate boiling point.

-

Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat to 90 °C in a pre-equilibrated oil bath for 12 hours.

-

In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The protocol is self-validating: the disappearance of the starting phenoxazine spot and the emergence of a new, highly fluorescent product spot under 365 nm UV light indicates successful conversion.

-

Workup: Cool the mixture to room temperature, dilute with dichloromethane (DCM), and filter through a tightly packed pad of Celite. Critical: This step removes the Pd catalyst and inorganic salts, preventing trace metal quenching in downstream optoelectronic applications.

-

Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Applications in Optoelectronics and Drug Discovery

Optoelectronics (TADF OLEDs): Phenoxazine is a premier electron donor, boasting an ionization potential roughly 0.7 eV lower than that of carbazole[3]. When 1-chloro-10H-phenoxazine is coupled with electron-deficient cores (e.g., pyridazine or triazine), the resulting molecules exhibit strong intramolecular charge transfer (ICT)[1]. The C1-chlorine can be further substituted with bulky aromatic groups to tune the emission wavelength and enhance the solid-state photoluminescence quantum yield (PLQY) by preventing aggregation-caused quenching (ACQ).

Drug Discovery: Beyond materials science, phenoxazine derivatives possess diverse pharmacological profiles. Recently, halogenated phenoxazines, specifically 1-chloro-10H-phenoxazine derivatives, have been heavily investigated and patented as potent modulators of the NLRP3 inflammasome—a highly sought-after target in autoimmune and inflammatory diseases[4]. The lipophilicity of the chlorine atom improves membrane permeability, while its specific trajectory allows the molecule to anchor into deep hydrophobic pockets within the NLRP3 protein structure.

Quantitative Data Summary

The table below summarizes the causality and efficiency of various N-arylation methodologies applied to phenoxazine building blocks.

Table 1: Comparison of N-Arylation Methodologies for Phenoxazine Derivatives

| Methodology | Catalyst / Reagents | Temp (°C) | Time (h) | Typical Yield | Causality / Limitation |

| Ullmann Coupling | Cu powder / K₂CO₃ | 160 - 200 | 24 - 48 | 40 - 60% | Harsh thermal conditions lead to oxidative degradation of the electron-rich core. |

| Buchwald-Hartwig | Pd₂(dba)₃ / t-BuXPhos / NaOtBu | 80 - 100 | 8 - 12 | 85 - 95% | Bulky ligand accelerates reductive elimination, overcoming steric hindrance at C1. |

| Chan-Lam Coupling | Cu(OAc)₂ / Arylboronic acid | 25 - 50 | 12 - 24 | 50 - 70% | Mild conditions, but requires stoichiometric copper and oxygen, risking core oxidation. |

References

-

Phenoxazine-Based Emissive Donor−Acceptor Materials for Efficient Organic Light-Emitting Diodes Source: ACS Publications (Chemistry of Materials) URL:[Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: ACS Publications (ACS Omega) URL:[Link]

-

Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence Source: Materials (MDPI) / PubMed Central URL:[Link]

- Nlrp3调节剂 (NLRP3 Modulators)

Sources

- 1. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN111793060A - Nlrp3è°èå - Google Patents [patents.google.com]

The Biological Activity of Chlorinated Phenoxazines: Mechanisms, Efficacy, and Therapeutic Potential

Executive Summary & Pharmacophore Dynamics

Phenoxazines are a versatile class of heterocyclic compounds characterized by a tricyclic dibenzo-1,4-oxazine core[1]. While naturally occurring aminophenoxazinones (such as the base molecule of the well-known antibiotic Actinomycin D) exhibit baseline biological activity, synthetic halogenation—specifically chlorination—has emerged as a critical pharmacophore modification[1][2].

The introduction of chlorine atoms at the C-2, C-6, or C-8 positions significantly alters the electronic distribution of the molecule. This modification enhances the lipophilicity and electron-withdrawing capacity of the scaffold, effectively transforming relatively weak parent molecules into highly potent agents[2][3]. This increased hydrophobicity is the primary causal factor allowing chlorinated phenoxazines to penetrate complex biological barriers, including the lipid bilayers of cancer cells and the dense extracellular polymeric substances (EPS) of bacterial biofilms[3][4].

Anticancer Activity and Apoptotic Mechanisms

Chlorinated phenoxazines and their closely related aminophenoxazinone analogs (e.g., Phx-1 and Phx-3) demonstrate profound cytotoxicity against a broad spectrum of malignancies, including neuroblastoma, glioblastoma, and colon cancer[5][6]. The therapeutic efficacy of these compounds is driven by a multifaceted mechanism of action:

-

Kinase Pathway Shutdown: Highly hydrophobic chlorinated phenoxazines (specifically 2-chloro derivatives) have been shown to specifically shut down the PI3K/Akt/mTOR/p70S6 kinase signaling pathway under normal growth conditions[2]. The C-2 chlorine substitution is critical; it demonstrates a significantly higher potency in inducing massive apoptosis in rhabdomyosarcoma cells compared to non-chlorinated (C-2 hydrogen) analogs[2].

-

Intracellular Acidification: Phenoxazines induce a rapid, dose-dependent decrease in intracellular pH (pHi) within 30 minutes of exposure. This drastic acidification (often a drop of >0.6 pH units) disrupts cellular homeostasis and directly correlates with the onset of apoptosis[7].

-

Lysosomal Dysfunction: Advanced benzo[a]phenoxazine derivatives accumulate specifically in the lysosomes of cancer cells (e.g., MCF7 and RKO lines). At cell-death-inducing concentrations, they cause lysosomal membrane permeabilization, leading to reactive oxygen species (ROS) generation and subsequent apoptotic cell death[8].

Caption: PI3K/Akt/mTOR shutdown and apoptotic signaling induced by chlorinated phenoxazines.

Antibacterial and Biofilm-Eradicating Properties

In the realm of infectious diseases, halogenated phenazines and phenoxazines (HPs) represent a breakthrough against ESKAPE pathogens[4]. While traditional antibiotics like vancomycin target rapidly dividing planktonic cells, they often fail against metabolically dormant biofilms[4].

Chlorinated phenoxazines, particularly 6-chloro and 8-chloro substituted analogs, demonstrate remarkable efficacy in eradicating methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) biofilms[3][4]. Furthermore, specific tertiary amine-substituted chlorinated phenoxazines (e.g., 10-[6'-[N-Diethyl amino]hexyl]-2-chlorophenoxazine) exhibit broad-spectrum activity against Gram-negative species such as Klebsiella sp., Salmonella sp., and Shigella flexneri[1][9].

Quantitative Data Summaries

Table 1: Anticancer Activity (IC50) of Phenoxazine Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Phx-3 | NB-1 | Neuroblastoma | 0.5 | [5][6] |

| Phx-3 | LN229 | Glioblastoma | 1.65 - 2.60 | [5] |

| Phx-3 | COLO201 | Colon Cancer | 6.0 - 12.0 | [5][6] |

| Phx-1 | NB-1 | Neuroblastoma | 20.0 | [5][6] |

| 10-hexyl-2-Cl-phenoxazine | Rh30 | Rhabdomyosarcoma | < 5.0 (Est.) | [2] |

Table 2: Antibacterial MIC and MBEC Values of Halogenated Phenoxazines/Phenazines

| Compound | Pathogen | MIC (µM) | MBEC (µM) | Reference |

| 6-Chloro-HP | MRSA (BAA-1707) | 0.05 - 0.30 | 4.69 - 9.38 | [3][4] |

| 2,4-Dibromo-6-Cl-HP | MRSE (35984) | 0.10 - 0.78 | 4.69 - 18.8 | [4] |

| 8-Chloro-HP | M. tuberculosis | 3.13 | N/A | [3] |

| Vancomycin (Control) | MRSA | 0.39 - 1.17 | > 1000 | [4] |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes internal controls to prevent false positives/negatives.

Protocol 1: In Vitro Cytotoxicity and IC50 Determination (Resazurin Assay)

Causality Check: We utilize the Resazurin reduction assay because resazurin itself is a phenoxazine derivative (7-hydroxy-3H-phenoxazin-3-one 10-oxide). It provides a non-destructive, highly sensitive fluorometric readout of mitochondrial metabolic activity, avoiding the cellular solubilization steps required by traditional MTT assays, which can interfere with highly lipophilic chlorinated compounds.

-

Cell Seeding: Seed target cancer cells (e.g., LN229 or COLO201) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

-

Compound Treatment: Prepare serial dilutions of the chlorinated phenoxazine (0.1 µM to 100 µM).

-

Self-Validation: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (Actinomycin D at 1 µM) to validate the assay's sensitivity to phenoxazine-induced apoptosis.

-

-

Incubation: Incubate the treated plates for 48 to 72 hours.

-

Metabolic Readout: Add resazurin solution to a final concentration of 10 µg/mL. Incubate for 2-4 hours. Viable cells will reduce the non-fluorescent resazurin to highly fluorescent resorufin.

-

Quantification: Measure fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis to determine the IC50 value[6].

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

Causality Check: Standard MIC assays only measure activity against planktonic (free-floating) bacteria. The MBEC assay utilizes a peg-lid device (Calgary Biofilm Device) to establish mature biofilms, allowing us to evaluate the specific ability of highly lipophilic chlorinated phenoxazines to penetrate the EPS matrix and eradicate dormant cells[4].

-

Biofilm Establishment: Inoculate MRSA ( 105 CFU/mL) into a 96-well plate fitted with a peg lid. Incubate for 24 hours at 37°C on a rotary shaker (150 rpm) to ensure uniform shear stress, which is critical for robust biofilm formation.

-

Washing: Carefully remove the peg lid and rinse it in a 96-well plate containing sterile PBS for 1 minute to remove loosely attached planktonic cells.

-

Treatment: Transfer the peg lid to a challenge plate containing serial dilutions of the chlorinated phenoxazine. Incubate for 24 hours.

-

Recovery & Sonication: Transfer the lid to a recovery plate containing fresh media and neutralizing agents (to prevent drug carryover). Sonicate the plate for 10 minutes at room temperature to dislodge surviving biofilm cells from the pegs into the media.

-

Plating & Readout: Plate 10 µL aliquots from the recovery plate onto agar. The MBEC is defined as the lowest concentration resulting in a 99.9% reduction (3-log kill) in CFU compared to the untreated growth control[3][4].

Caption: Experimental workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).

References

-

Pharmacological Activities of Aminophenoxazinones. MDPI. URL:[Link]

-

Pharmacological Activities of Aminophenoxazinones. PMC / NIH. URL:[Link]

-

2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. PMC / NIH. URL:[Link]

-

Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. PMC / NIH. URL:[Link]

-

Hydrophobic Phenoxazines shut down PI3K/Akt/mTOR/P70S6/S6 Kinase Pathway and Induce Massive Apoptosis in Rhabdomyosarcoma Cells. International Journal of Pharmaceutical Sciences Review and Research. URL:[Link]

-

Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. MDPI. URL:[Link]

-

A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. PMC / NIH. URL:[Link]

-

Antibacterial activity of phenoxazine derivatives. Journal of Chemical and Pharmaceutical Research. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

Whitepaper: Structural Profiling, Synthesis, and Applications of 1-Chloro-10H-phenoxazine

Executive Summary

1-Chloro-10H-phenoxazine is a highly specialized, halogenated heterocyclic building block utilized extensively in medicinal chemistry, fluorophore design, and materials science[1]. The strategic placement of a chlorine atom at the 1-position of the phenoxazine core introduces unique electronic and steric properties that govern its reactivity, making it a critical precursor for advanced chemiluminescent probes and bioactive molecules. This guide provides an in-depth technical analysis of its identification, synthesis, and analytical validation.

Chemical Identity and Structural Profiling

Accurate identification of 1-chloro-10H-phenoxazine is the foundational step for any downstream application. Table 1 summarizes its core quantitative and structural data.

Table 1: Basic Identification Data

| Property | Value |

|---|---|

| Chemical Name | 1-Chloro-10H-phenoxazine |

| CAS Registry Number | 116366-11-1 |

| Molecular Formula | C12H8ClNO |

| Molecular Weight | 217.65 g/mol |

| SMILES Code | O1C2=CC=CC=C2NC2=C1C=CC=C2Cl |

| Core Structure | Halogenated tricyclic heteroaromatic |

Causality of Substitution: The unsubstituted phenoxazine core is inherently electron-rich, making it highly susceptible to auto-oxidation. The introduction of the electronegative chlorine atom at the 1-position exerts a strong electron-withdrawing inductive (-I) effect, which lowers the energy of the Highest Occupied Molecular Orbital (HOMO)[2]. This modification significantly enhances the oxidative stability of the molecule. Furthermore, the steric bulk of the ortho-chlorine atom restricts the conformational freedom of subsequent N-substituents (at the 10-position). This restricted rotation is a critical design feature when engineering rigid fluorophores, as it minimizes non-radiative decay pathways and boosts quantum yield.

Synthetic Methodology: Controlled Ring Closure

To synthesize 1-chloro-10H-phenoxazine with high regioselectivity, a tandem Buchwald-Hartwig cross-coupling followed by intramolecular etherification is the standard approach.

Step-by-Step Protocol: Synthesis of 1-Chloro-10H-phenoxazine

-

Precursor Preparation : Combine 2-amino-3-chlorophenol (1.0 eq) and 1-bromo-2-iodobenzene (1.05 eq) in an oven-dried Schlenk flask. Causality: The differential reactivity of the halogens on the benzene ring (I > Br) ensures that the initial C-N coupling occurs selectively at the iodinated position, preventing unwanted polymerization.

-

Catalyst and Ligand Addition : Add Pd2(dba)3 (0.02 eq) as the palladium source and XPhos (0.04 eq) as the ligand. Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. It facilitates the oxidative addition of the aryl halide and structurally shields the palladium intermediate, stabilizing it against the severe steric hindrance imposed by the adjacent chlorine atom.

-

Base Addition and Solvent : Add sodium tert-butoxide (NaOtBu, 2.5 eq) and suspend the mixture in anhydrous toluene. Causality: NaOtBu acts as a strong base to deprotonate both the amine and the phenol, driving the amination and subsequent etherification steps. Toluene provides a high-boiling, non-polar environment ideal for the thermal demands of cross-coupling.

-

Thermal Cycling : Degas the mixture via three freeze-pump-thaw cycles, then heat to 110°C under a nitrogen atmosphere for 18 hours. Causality: The initial C-N coupling forms a diarylamine intermediate. The sustained thermal energy drives the subsequent intramolecular C-O bond formation (ring closure).

-

Workup and Purification : Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography (Hexanes/EtOAc gradient). Causality: Silica gel effectively separates the highly non-polar phenoxazine product from unreacted polar precursors and degraded palladium byproducts.

Step-by-step synthetic workflow for 1-chloro-10H-phenoxazine via tandem cross-coupling.

Analytical Validation Protocol

A self-validating analytical system is required to ensure the structural integrity and purity of the synthesized compound.

Step-by-Step Protocol: Structural Confirmation

-

High-Performance Liquid Chromatography (HPLC-UV) : Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% TFA). Validation: Run a blank injection followed by the sample spiked with an internal standard (e.g., biphenyl). The compound must elute as a single sharp peak (>98% Area)[1]. Causality: The internal standard confirms system suitability and retention time stability, ensuring the >98% purity metric is a trustworthy, self-validated data point rather than a column artifact.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Method: Electrospray Ionization in positive mode (ESI+). Validation: Observe the molecular ion peak at m/z ≈ 218.0 [M+H]+ and the characteristic isotopic pattern for a single chlorine atom (approximate 3:1 ratio of M to M+2 peaks). Causality: The 3:1 isotopic signature is an absolute, self-validating proof of the presence of the halogen, distinguishing it from non-halogenated impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Method: 1H and 13C NMR in CDCl3 or DMSO-d6. Validation: Identify the broad singlet corresponding to the secondary amine (N-H) at ~8.5 ppm (if in DMSO). The aromatic region must display exactly seven distinct proton signals[3]. Causality: The seven distinct signals confirm the asymmetric substitution pattern caused specifically by the 1-chloro group, ruling out symmetrical isomers (like 2-chloro or 3-chloro derivatives).

Multi-modal analytical validation protocol for structural confirmation.

Applications in Advanced Diagnostics and Materials

1-Chloro-10H-phenoxazine serves as an essential precursor for developing highly sensitive chemiluminescent and fluorescent probes. By functionalizing the secondary amine (10-position), researchers synthesize complex derivatives such as 1-chlorophenoxazine-10-yl-propylsulfonate[4].

Mechanistic Insight : In diagnostic assays, these derivatives act as chemifluorescent substrates for peroxidase enzymes (e.g., Horseradish Peroxidase, HRP) in the presence of hydrogen peroxide[5]. The 1-chloro substitution fine-tunes the redox potential of the phenoxazine core, ensuring that the substrate remains stable against auto-oxidation in the assay buffer but is rapidly oxidized by the HRP/H2O2 complex. This precise redox tuning significantly lowers background noise, thereby increasing the signal-to-noise ratio and enabling the ultra-sensitive detection of reactive oxygen species (ROS) or enzyme-linked immunosorbent assay (ELISA) targets[6].

References

- Title: CN112521387A - Nlrp3调节剂 (Chemical Structure Reference)

- Title: US5171668A - Method of the chemiluminescence assay of the activity of peroxidase Source: Google Patents URL

- Title: US Patent - A composition, method, and kit for detecting and quantitating reactive oxygen species Source: Googleapis / US Patent Office URL

- Title: US8192948B1 - Chemifluorescent substrate for peroxide and peroxidase detection Source: Google Patents URL

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-Chloro-10H-phenoxazine [benchchem.com]

- 3. CN112521387A - Nlrp3è°èå - Google Patents [patents.google.com]

- 4. US5171668A - Method of the chemiluminescence assay of the activity of peroxidase - Google Patents [patents.google.com]

- 5. US8192948B1 - Chemifluorescent substrate for peroxide and peroxidase detection - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Engineering the Phenoxazine Core: Electronic Properties, Methodologies, and Advanced Applications

Executive Summary

In the landscape of heterocyclic chemistry, the tricyclic phenoxazine scaffold is frequently overshadowed by its sulfur analogue, phenothiazine. However, the phenoxazine core—comprising two benzene rings fused to a central 1,4-oxazine ring—presents a uniquely rigid, electron-rich architecture. The bridging oxygen atom acts simultaneously as a π -electron donor and a σ -electron acceptor. This dual nature drastically alters the molecular orbital distribution, granting phenoxazines exceptionally low oxidation potentials, stable radical cations, and intense luminescence.

This technical guide dissects the electronic properties of the phenoxazine core, providing causal insights into experimental workflows for its synthesis, and exploring its cross-disciplinary applications—from serving as hole transport materials in optoelectronics to acting as radical-trapping antioxidants in drug development.

Electronic Architecture and Orbital Dynamics

The fundamental electronic behavior of phenoxazine is dictated by the spatial distribution of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Localization and Redox Reversibility: The HOMO is predominantly delocalized across the electron-rich phenoxazine core. This extensive delocalization is responsible for its low ionization potential (~4.7 eV) and facile one-electron oxidation. Phenoxazine exhibits ambipolar redox properties; the formation of the radical cation ( PC∙+ ) is highly reversible, making it an ideal p-type redox center for energy storage and photoredox catalysis .

-

LUMO Tunability: By functionalizing the N-position or the aryl backbone with electron-withdrawing groups (e.g., terephthalonitrile or trifluoromethyl groups), the LUMO can be spatially separated from the HOMO. This spatial separation is the driving force behind efficient hole extraction in perovskite solar cells and the narrow singlet-triplet energy gap ( ΔEST ) required for Thermally Activated Delayed Fluorescence (TADF) .

Cross-Disciplinary Applications

Optoelectronics (OLEDs & Solar Cells)

In planar perovskite solar cells (PSCs), phenoxazine derivatives serve as cost-effective Hole Transport Materials (HTMs). The polyfluorinated core passivates interfacial defects, while the spatial separation of HOMO/LUMO levels enhances hole transport . In OLEDs, the twisted molecular structure of N-substituted phenoxazines facilitates a minimal ΔEST , enabling efficient reverse intersystem crossing (RISC) for TADF emission .

Photoredox Catalysis & Energy Storage

N-aryl phenoxazines are potent reducing photoredox catalysts. Excitation of the πHOMO electrons populates a low-lying πLUMO , accessing charge-transfer (CT) excited states capable of driving organocatalyzed atom transfer radical polymerization (O-ATRP) . Furthermore, the phenoxazine unit acts as a high-voltage p-type redox center for organic battery cathodes, demonstrating small structural reorganization during fast charging .

Drug Development & Biological Action

Phenoxazines are privileged scaffolds for radical-trapping antioxidants (RTAs). The bridging oxygen stabilizes the aminyl radical via π -donation while destabilizing the aminyl radical cation via σ -withdrawal, allowing them to trap multiple peroxyl radicals at ambient temperatures . Additionally, benzo[a]phenoxazine derivatives exhibit potent anticancer activity by selectively accumulating in lysosomes, inducing lysosomal membrane permeabilization (LMP), and triggering cancer cell death .

Quantitative Data Summaries

To facilitate material selection, the electronic and photophysical properties of key phenoxazine derivatives are summarized below.

Table 1: Comparative Electronic and Photophysical Properties of Phenoxazine Derivatives

| Derivative / Application | HOMO (eV) | LUMO (eV) | ΔEST (eV) | Oxidation Potential (V) | Key Electronic Feature |

| pcz-SM (HTM for PSCs) | -4.39 | -1.80 | N/A | ~0.78 | Polyfluorinated core; deep HOMO for hole extraction. |

| POZ10 (HTM for PSCs) | -5.10 | -2.10 | N/A | ~0.81 | 3D spatial configuration; prevents SRH recombination. |

| KCPOZ (TADF OLED) | -5.25 | -2.76 | 0.04 | N/A | Twisted acceptor core; highly efficient RISC. |

| N-Aryl PC 5 (Photocatalyst) | -5.46 | -1.74 | N/A | ~0.65 | Biphenyl substituents stabilize π∗ ; red-shifted absorption. |

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. The following methodologies include mechanistic rationales and in-line validation checks to ensure reproducibility.

Protocol A: Synthesis of the Phenoxazine Core via Thermal Condensation

Rationale: The classical Bernthsen synthesis utilizes high thermal energy to drive the dual condensation and cyclization of o-aminophenol and catechol .

-

Preparation : Combine equimolar amounts (e.g., 10.0 mmol) of 2-aminophenol and catechol in a heavy-walled reaction vessel.

-

Causality: Equimolar stoichiometry prevents the formation of unreacted side-products that complicate downstream purification.

-

-

Thermal Cyclization : Heat the neat mixture (solvent-free) or in a high-boiling solvent (e.g., xylene) to 220–250 °C under an inert argon atmosphere for 6-8 hours.

-

Causality: The high temperature is strictly required to overcome the activation energy barrier for the formation of the central 1,4-oxazine ring. Argon prevents premature oxidation of the electron-rich core at elevated temperatures.

-

-

Isolation : Cool the mixture to room temperature, precipitate in cold water, and filter through a sinter grade No. 4 filter.

-

Validation (Self-Check) : Recrystallize the crude product from ethanol and perform 1H NMR.

-

Check: The disappearance of the primary amine protons and the appearance of a distinct secondary amine N-H peak (~8.5 ppm in DMSO-d6) confirms successful cyclization.

-

Protocol B: Electrochemical Validation (Cyclic Voltammetry)

Rationale: To utilize phenoxazine in OLEDs or as a photocatalyst, its redox reversibility and HOMO energy level must be empirically established.

-

Cell Setup : Prepare a 1.0 mM solution of the synthesized phenoxazine derivative in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) as the supporting electrolyte.

-

Measurement : Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode. Sweep the potential from 0.0 V to 1.5 V at varying scan rates (20, 50, 100 mV/s).

-

Validation (Self-Check) :

-

Causality: A reversible oxidation wave (where the ratio of anodic to cathodic peak current Ipa/Ipc≈1 ) confirms the stability of the phenoxazine radical cation. The HOMO level is calculated using the onset oxidation potential: EHOMO=−(Eonset+4.8) eV.

-

Visualizations

Experimental workflow for phenoxazine synthesis and electrochemical validation.

Electronic transitions in phenoxazine driving TADF and photoredox catalysis.

References

-

Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts. PubMed Central (PMC) / NIH. URL:[Link]

-

Boosting planar perovskite solar cell performance via peripheral end-group engineering of phenoxazine-core hole transport materials. RSC Publishing. URL:[Link]

-

Highly Efficient Phenoxazine Core Unit Based Hole Transport Materials for Hysteresis-Free Perovskite Solar Cells. ACS Publications. URL:[Link]

-

Twisted Acceptor Core Molecular Design with Phenoxazine and Phenothiazine Donors Enabled Yellow Thermally Activated Delayed Fluorescent Emitters. ACS Publications. URL: [Link]

-

Phenoxazine as a high-voltage p-type redox center for organic battery cathode materials. RSC Publishing. URL: [Link]

-

Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants. ACS Publications. URL: [Link]

-

Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. PubMed Central (PMC) / NIH. URL:[Link]

The Structural Dichotomy of Phenoxazine and Phenothiazine: A Technical Guide to Conformational Mechanics, Redox Dynamics, and Application Engineering

As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I often encounter a critical design crossroads in drug discovery and organic electronics: the choice between a phenoxazine (PNX) and a phenothiazine (PTZ) core. While these two dibenzofused tricyclic systems differ by only a single heteroatom at position 10 (oxygen versus sulfur), this substitution fundamentally dictates their three-dimensional conformation, electronic delocalization, and thermodynamic behavior.

This guide provides an in-depth, mechanistic analysis of how the atomic radius and electronegativity of this single heteroatom cascade into macroscopic differences in radical-trapping activity, optoelectronic efficiency, and pharmacological receptor binding.

Conformational Mechanics: The "Butterfly" vs. The "Planar" Core

The defining physical characteristic separating these two scaffolds is their resting ground-state geometry. This geometry is governed by the steric bulk and electronic nature of the bridging heteroatom.

-

Phenothiazine (PTZ): The presence of the larger sulfur atom forces the tricyclic core out of planarity to minimize steric strain, resulting in a distinct "butterfly" conformation[1]. The two flanking benzene rings fold along the nitrogen-sulfur axis. Crystallographic and computational studies reveal that the internal fold angle between the two aryl planes is typically around 147° (or a dihedral angle of ~27° depending on the measurement vector)[2][3].

-

Phenoxazine (PNX): Oxygen has a smaller atomic radius and higher electronegativity than sulfur. This allows the PNX core to adopt a nearly planar (or highly flattened) geometry, with a binding angle between the aryl rings of approximately 167° to 177°[3][4].

The Causality of Conformation: The non-planar nature of PTZ prevents intense intermolecular π−π stacking[2]. In optoelectronics, this is highly advantageous for preventing excimer formation and triplet-triplet annihilation (TTA), thereby preserving fluorescence quantum yields in solid-state materials[5]. Conversely, the planar nature of PNX facilitates stronger intramolecular charge transfer (ICT) in donor-acceptor systems, yielding higher molar extinction coefficients, but makes the system more susceptible to aggregation[6].

Quantitative Structural and Physicochemical Comparison

To streamline material selection, the core quantitative differences are summarized below:

| Property | Phenoxazine (PNX) | Phenothiazine (PTZ) |

| Bridging Heteroatom | Oxygen (O) | Sulfur (S) |

| Ground-State Geometry | Near-Planar | Non-Planar "Butterfly" |

| Typical Fold Angle | ~167°[3] | ~141° – 147°[3][6] |

| Reorganization Energy ( λi ) | 7.6 kcal/mol[3] | 13.5 kcal/mol[3] |

| RTA Rate Constant (37 °C) | 3.9×107 M−1s−1 [3] | 7.6×106 M−1s−1 [3] |

| Primary Application Driver | High ICT, Superior ambient antioxidant | Aggregation resistance, Dopamine D2 binding |

Redox Dynamics and Radical-Trapping Activity (RTA)